molecular formula C8H15BrSi B14664821 Silane, (bromoethynyl)triethyl- CAS No. 38177-63-8

Silane, (bromoethynyl)triethyl-

Cat. No.: B14664821
CAS No.: 38177-63-8
M. Wt: 219.19 g/mol
InChI Key: OWHGVLQENIMXPV-UHFFFAOYSA-N
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Description

Silane, (bromoethynyl)triethyl- is an organosilicon compound with the molecular formula C8H17BrSi. This compound is characterized by the presence of a bromoethynyl group attached to a triethylsilane moiety. It is a colorless liquid that is used in various chemical reactions and industrial applications due to its unique reactivity and properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Silane, (bromoethynyl)triethyl- typically involves the reaction of triethylsilane with a bromoethynyl precursor under controlled conditions. One common method employs the use of a base such as sodium hydride (NaH) to deprotonate the bromoethynyl precursor, followed by the addition of triethylsilane. The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions.

Industrial Production Methods

Industrial production of Silane, (bromoethynyl)triethyl- often involves large-scale synthesis using similar reaction conditions as in the laboratory. The process may include additional purification steps such as distillation or recrystallization to ensure high purity of the final product. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

Silane, (bromoethynyl)triethyl- undergoes various types of chemical reactions, including:

    Reduction: The Si-H bond in triethylsilane is highly reactive and can participate in reduction reactions. For example, it can reduce carbonyl compounds to their corresponding alcohols.

    Substitution: The bromoethynyl group can undergo nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles.

    Hydrosilylation: The compound can participate in hydrosilylation reactions, where the Si-H bond adds across unsaturated carbon-carbon bonds.

Common Reagents and Conditions

    Reducing Agents: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

    Catalysts: Transition metal catalysts such as platinum or palladium are often used in hydrosilylation reactions.

    Solvents: Typical solvents include tetrahydrofuran (THF) and dichloromethane (DCM).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of carbonyl compounds with Silane, (bromoethynyl)triethyl- typically yields alcohols, while hydrosilylation reactions produce silylated alkanes or alkenes.

Scientific Research Applications

Silane, (bromoethynyl)triethyl- has a wide range of applications in scientific research, including:

    Chemistry: It is used as a reagent in organic synthesis, particularly in reduction and hydrosilylation reactions.

    Biology: The compound can be used to modify biomolecules, such as proteins and nucleic acids, through silylation reactions.

    Industry: The compound is used in the production of specialty chemicals and materials, including polymers and coatings.

Mechanism of Action

The mechanism of action of Silane, (bromoethynyl)triethyl- involves the reactivity of the Si-H bond and the bromoethynyl group. The Si-H bond can act as a hydride donor in reduction reactions, transferring a hydrogen atom to other molecules. The bromoethynyl group can undergo nucleophilic substitution, where the bromine atom is replaced by other nucleophiles. These reactions are facilitated by the presence of catalysts and specific reaction conditions.

Comparison with Similar Compounds

Similar Compounds

    Triethylsilane: Similar to Silane, (bromoethynyl)triethyl-, triethylsilane (C6H16Si) is a trialkylsilane with a reactive Si-H bond. It is commonly used as a reducing agent in organic synthesis.

    Trimethylsilane: Another similar compound is trimethylsilane (C3H10Si), which also has a reactive Si-H bond but with three methyl groups instead of ethyl groups.

Uniqueness

Silane, (bromoethynyl)triethyl- is unique due to the presence of the bromoethynyl group, which imparts additional reactivity and versatility in chemical reactions. This makes it a valuable reagent in various synthetic applications, particularly in the modification of organic molecules and the synthesis of complex compounds.

Properties

CAS No.

38177-63-8

Molecular Formula

C8H15BrSi

Molecular Weight

219.19 g/mol

IUPAC Name

2-bromoethynyl(triethyl)silane

InChI

InChI=1S/C8H15BrSi/c1-4-10(5-2,6-3)8-7-9/h4-6H2,1-3H3

InChI Key

OWHGVLQENIMXPV-UHFFFAOYSA-N

Canonical SMILES

CC[Si](CC)(CC)C#CBr

Origin of Product

United States

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